1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine ring with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenyl ring, followed by the formation of the pyrrolidine ring. The hydroxymethyl and methoxy groups are introduced through specific substitution reactions under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and precise temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl groups.
Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Hydroxymethyl)-4-methoxyphenyl]pyrrolidine-2,5-dione
- 1-[2-(Hydroxymethyl)-5-methylphenyl]pyrrolidine-2,5-dione
- 1-[2-(Methoxy)-4-methylphenyl]pyrrolidine-2,5-dione
Uniqueness
1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione is unique due to the specific combination of functional groups and their positions on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
90163-05-6 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO4/c1-8-5-10(9(7-15)6-11(8)18-2)14-12(16)3-4-13(14)17/h5-6,15H,3-4,7H2,1-2H3 |
InChI Key |
CZIXNQCEAYOBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CO)N2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.